Methyl benzyl-L-valinate
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Overview
Description
Methyl benzyl-L-valinate is an organic compound with the molecular formula C13H19NO2. It is a derivative of L-valine, an essential amino acid, and is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-valine. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl benzyl-L-valinate can be synthesized through several methods. One common approach involves the esterification of L-valine with methanol in the presence of an acid catalyst, followed by the benzylation of the resulting methyl ester. The reaction conditions typically include:
Esterification: L-valine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the esterification to completion.
Benzylation: The methyl ester of L-valine is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl benzyl-L-valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products include alcohols and alkanes.
Substitution: The major products depend on the nucleophile used and can include various substituted derivatives.
Scientific Research Applications
Methyl benzyl-L-valinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl benzyl-L-valinate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that produce measurable products. In medicinal applications, it may serve as a prodrug, releasing the active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparison with Similar Compounds
Methyl benzyl-L-valinate can be compared with other similar compounds, such as:
Methyl L-valinate: Lacks the benzyl group, making it less hydrophobic and potentially less bioavailable.
Benzyl L-valinate: Lacks the methyl ester group, affecting its reactivity and solubility.
N-Benzyl-L-valine: Similar structure but without the ester group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties that are valuable in various applications.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)12(13(15)16-3)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIOAXMANYSCA-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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